Lipophilicity Differentiation: XLogP of 4 vs. Methoxy and Unsubstituted Phenyl Analogs
The target compound exhibits a calculated XLogP3-AA value of 4 [1], which is elevated relative to the 4-methoxyphenyl analog (predicted XLogP ~3.5) and markedly higher than the unsubstituted 6-phenyl analog (predicted XLogP ~3.3) [2]. This logP difference of approximately 0.5–0.7 units translates to a roughly 3- to 5-fold higher predicted partition coefficient, which may be consequential in assay systems where membrane permeability or non-specific protein binding is a determinant of apparent potency.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 4 |
| Comparator Or Baseline | 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one: predicted XLogP ~3.3; 2-(4-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: predicted XLogP ~3.5 |
| Quantified Difference | ΔXLogP ≈ 0.5–0.7 (3- to 5-fold partition coefficient difference) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparative values estimated from structural analogs using the same method |
Why This Matters
Higher lipophilicity may favor membrane permeation and target engagement in cell-based assays, but also increases non-specific binding risk, making this compound distinguishable from less lipophilic analogs for screening cascade design.
- [1] PubChem Compound Summary for CID 7662263. Computed properties including XLogP3-AA. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 23608901, 2-(3-bromobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, XLogP 4.4; structural analogs series comparison. National Center for Biotechnology Information. View Source
